Home > Products > Screening Compounds P73588 > 8-Methoxy Entecavir
8-Methoxy Entecavir - 2349444-69-3

8-Methoxy Entecavir

Catalog Number: EVT-1776251
CAS Number: 2349444-69-3
Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 8-Methoxy Entecavir involves several key steps that modify the parent compound, Entecavir. A typical synthetic route may include:

  1. Starting Material: The synthesis often begins with 1,3-propanediol or similar compounds as precursors.
  2. Oxidation: The hydroxyl group on the starting material is oxidized to form an aldehyde.
  3. Formation of Unsaturated Esters: The aldehyde undergoes a reaction with a Horner-Emmons reagent to generate an α,β-unsaturated ester.
  4. Reduction and Asymmetric Epoxidation: This step involves reducing the unsaturated ester and performing asymmetric epoxidation using titanium compounds to introduce chirality.
  5. Ring Opening and Deprotection: Subsequent reactions include ring-opening processes and removal of protecting groups to yield the desired methoxy derivative.

The detailed synthetic pathway allows for high yields and purity of the final product while utilizing readily available raw materials .

Molecular Structure Analysis

The molecular structure of 8-Methoxy Entecavir can be represented by its chemical formula, C12H15N5O3C_{12}H_{15}N_{5}O_{3}. The compound features:

  • Core Structure: A bicyclic structure typical of nucleoside analogues.
  • Functional Groups: A methoxy group (-OCH₃) at the 8-position enhances lipophilicity and potentially improves bioavailability.
  • Chirality: The presence of chiral centers contributes to its specificity in targeting viral enzymes.

Data from nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry confirm the integrity and composition of the synthesized compound .

Chemical Reactions Analysis

8-Methoxy Entecavir participates in various chemical reactions that are crucial for its activity:

  • Inhibition of Hepatitis B Virus Polymerase: The primary reaction mechanism involves competitive inhibition where 8-Methoxy Entecavir mimics deoxyguanosine triphosphate, thus preventing viral DNA synthesis.
  • Phosphorylation: Once inside cells, it undergoes phosphorylation by cellular kinases to become an active triphosphate form, which is essential for its antiviral action.

These reactions highlight the compound's role as an effective antiviral agent against hepatitis B virus replication .

Mechanism of Action

The mechanism by which 8-Methoxy Entecavir exerts its antiviral effects involves several steps:

  1. Cellular Uptake: The compound enters hepatocytes (liver cells) via nucleoside transporters.
  2. Phosphorylation: It is phosphorylated to its active triphosphate form by cellular kinases.
  3. Inhibition of Viral Reverse Transcriptase: The triphosphate form competes with natural substrates for incorporation into viral DNA during replication, leading to chain termination.

This multi-step process effectively reduces viral load in infected individuals and contributes to long-term suppression of hepatitis B virus .

Physical and Chemical Properties Analysis

8-Methoxy Entecavir exhibits several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in water but higher solubility in organic solvents due to the methoxy group.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Characteristic melting points can be determined through differential scanning calorimetry (DSC), indicating its crystalline nature.

These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems .

Applications

The primary application of 8-Methoxy Entecavir lies in its use as an antiviral medication for treating hepatitis B virus infections. Its modifications enhance efficacy compared to standard Entecavir formulations. Research continues into potential applications in other viral infections or as part of combination therapies due to its unique mechanism of action.

Synthetic Pathways and Structural Optimization

Design Rationale for 8-Methoxy Modification in Entecavir Analogues

The 8-methoxy modification in entecavir analogues was engineered to alter the molecule’s electronic properties and steric profile, thereby influencing its binding affinity to viral polymerases. In entecavir—a guanosine nucleoside analogue inhibiting hepatitis B virus (HBV) reverse transcriptase—the addition of a methoxy group (-OCH₃) at the C8 position of the purine ring introduces enhanced hydrogen-bonding capacity and electron-donating effects. This modification increases the compound’s overall polarity, as evidenced by its predicted pKa of 14.11±0.60 [1], which may improve solubility and reduce metabolic degradation. Crucially, the 8-methoxy group sterically hinders the anti to syn conformational transition of the nucleoside, a mechanism exploited by some viral polymerases for resistance. This design counters common resistance mutations (e.g., rtL180M/T184G in HBV RT) by restricting the flexibility of the purine scaffold [5] [9].

Stepwise Chemical Synthesis of 8-Methoxy Entecavir: Key Intermediates and Reaction Mechanisms

The synthesis of 8-methoxy entecavir (CAS 2349444-69-3) employs a multi-step sequence starting from protected cyclopentyl precursors and functionalized purine derivatives. A representative pathway involves:

  • Core Formation: Mitsunobu coupling between (1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentanol and 6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purine under triphenylphosphine/diisopropyl azodicarboxylate (DIAD) conditions. This step establishes the critical C-N glycosidic bond with retention of stereochemistry [7] [10].
  • Methoxy Introduction: Selective C8 bromination of the purine ring using N-bromosuccinimide (NBS), followed by nucleophilic substitution with sodium methoxide (NaOMe) in anhydrous methanol. This sequence replaces bromine with the methoxy group at 60–70°C [5].
  • Deprotection and Purification: Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl groups, and acidic hydrolysis removes the trityl protecting group. Final purification via preparative HPLC yields 8-methoxy entecavir as a white solid (>95% purity) [1] [7].

Table 1: Key Intermediates in 8-Methoxy Entecavir Synthesis

IntermediateCAS NumberRole in Synthesis
(1S,3R,4S)-4-(Benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentanol110567-21-0Stereochemically defined cyclopentane core
6-(Benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purine142217-78-5Protected purine precursor for C8 functionalization
8-Bromo-6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purineNot reportedBrominated intermediate for methoxy substitution
2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-8-methoxy-1H-purin-6(9H)-one142217-81-0Fully protected 8-methoxy entecavir analogue prior to deprotection

Role of Stereochemical Control in 8-Methoxy Entecavir Synthesis

The antiviral activity of 8-methoxy entecavir is contingent on the absolute configuration at three stereocenters: C1' (S), C3' (R), and C4' (S) of the cyclopentyl ring. Synthetic strategies ensure stereointegrity through:

  • Chiral Pool Utilization: Starting from L-glutamic acid or D-ribose to secure initial stereochemistry [7].
  • Asymmetric Epoxidation: Sharpless epoxidation of divinyl carbinol intermediates installs C3' and C4' stereocenters with >90% ee, guided by titanium(IV) isopropoxide and diethyl tartrate [10].
  • Mitsunobu Inversion: Corrects stereochemistry at C1' using p-nitrobenzoic acid and DIAD, exploiting S~N~2 displacement [5].Critical control points include chiral HPLC (e.g., Chiralpak IC column) to resolve diastereomers of the penultimate intermediate 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-8-methoxy-1H-purin-6(9H)-one. The (1S,3R,4S) isomer exhibits 50-fold greater HBV inhibition than its (1R,3S,4R) counterpart [8] [9].

Table 3: Stereochemical Outcomes in Key Synthetic Steps

Synthetic StepStereocenters ControlledMethodEnantiomeric Excess (ee)
Asymmetric EpoxidationC3', C4'Sharpless Epoxidation>90%
Mitsunobu CouplingC1'S~N~2 Inversion>98%
Enzymatic HydrolysisC1'Lipase PS-30>99%

Structural and Electronic Analysis

Computational studies (DFT/B3LYP 6-311++G(d,p)) reveal that the 8-methoxy group redistributes electron density across the purine ring, increasing nucleophilicity at N7 and C6. Electrostatic potential (ESP) maps confirm a 15% enhancement in negative potential at the O8 methoxy oxygen compared to entecavir’s C8-H, facilitating additional hydrogen bonding with Thr128 of HBV RT [9]. The methoxy group also imposes a 10° dihedral restraint between the purine and cyclopentyl rings, stabilizing the anti-conformation required for polymerase incorporation [5] [9].

Properties

CAS Number

2349444-69-3

Product Name

8-Methoxy Entecavir

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c1-5-6(4-19)8(20)3-7(5)18-10-9(15-13(18)22-2)11(21)17-12(14)16-10/h6-8,19-20H,1,3-4H2,2H3,(H3,14,16,17,21)/t6-,7-,8-/m0/s1

InChI Key

STXDLYSFRKKGPP-FXQIFTODSA-N

SMILES

COC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N

Canonical SMILES

COC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N

Isomeric SMILES

COC1=NC2=C(N1[C@H]3C[C@@H]([C@H](C3=C)CO)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.